molecular formula C20H22ClN3O3 B1209181 N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide

N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide

Cat. No. B1209181
M. Wt: 387.9 g/mol
InChI Key: JQBFXJYOXMQKOB-UHFFFAOYSA-N
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Description

N2-(3-chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide is a proline derivative.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : A study by Calvez, Chiaroni, and Langlois (1998) described the enantioselective synthesis of piperidine derivatives related to the compound , highlighting the synthesis process and chemical properties (Calvez, Chiaroni, & Langlois, 1998).
  • Crystal Structure Analysis : Banerjee et al. (2002) examined the crystal structure and molecular conformation of a solvated variant of a similar pyrrolidine derivative, providing insights into its potential applications in drug design (Banerjee et al., 2002).

Potential Applications in Drug Development

  • Antitubercular and Antibacterial Activities : Bodige et al. (2019) synthesized and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which showed potent anti-TB and antibacterial activities. This suggests potential applications of similar compounds in developing treatments for bacterial infections (Bodige et al., 2019).
  • Antiarrhythmic and Antihypertensive Effects : A study by Malawska et al. (2002) on pyrrolidine derivatives showed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications of related compounds (Malawska et al., 2002).

Molecular Design and Chemistry

  • Polymeric Applications : Lohmann and d'Hondt (1987) discussed the synthesis and bioevaluation of polymeric controlled release systems incorporating chlordimeform analogues, which could be relevant for developing advanced drug delivery systems (Lohmann & d'Hondt, 1987).
  • Molecular Modeling and Design : Özdemir et al. (2012) conducted an experimental and molecular modeling study on pyridine-2,6-dicarboxamide derivatives, which can provide valuable insights for designing novel compounds with enhanced properties (Özdemir et al., 2012).

properties

Product Name

N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-1-N-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C20H22ClN3O3/c1-13-5-6-15(12-17(13)21)22-19(25)18-4-3-11-24(18)20(26)23-14-7-9-16(27-2)10-8-14/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

JQBFXJYOXMQKOB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)NC3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)NC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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